molecular formula C13H13N5O4 B446655 N~5~-[4-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-[4-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B446655
M. Wt: 303.27g/mol
InChI Key: KPSPPGAOUPZKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-[4-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with carbamoyl, nitro, and carboxamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H13N5O4/c1-7-10(18(21)22)11(17(2)16-7)13(20)15-9-5-3-8(4-6-9)12(14)19/h3-6H,1-2H3,(H2,14,19)(H,15,20)

InChI Key

KPSPPGAOUPZKOW-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N)C

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[4-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions to form an intermediate compound . This intermediate is then subjected to further reactions, including nitration and carbamoylation, to yield the final product .

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient reagents and solvents. For example, the use of non-toxic solvents and catalysts can enhance the overall efficiency of the process . Additionally, the reaction conditions such as temperature, pressure, and reaction time are carefully controlled to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~5~-[4-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nitrating agents such as nitric acid for nitration reactions . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N5-[4-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-[4-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

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